Carbazomycin G

Description

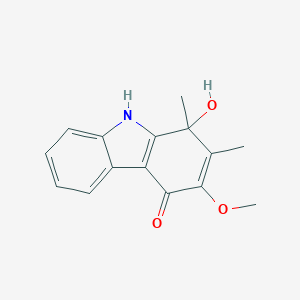

Structure

3D Structure

Properties

CAS No. |

115920-44-0 |

|---|---|

Molecular Formula |

C15H15NO3 |

Molecular Weight |

257.28 g/mol |

IUPAC Name |

1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one |

InChI |

InChI=1S/C15H15NO3/c1-8-13(19-3)12(17)11-9-6-4-5-7-10(9)16-14(11)15(8,2)18/h4-7,16,18H,1-3H3 |

InChI Key |

XHIVRAVUXVHJKQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C2=C(C1(C)O)NC3=CC=CC=C32)OC |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1(C)O)NC3=CC=CC=C32)OC |

Synonyms |

carbazomycin G |

Origin of Product |

United States |

Foundational & Exploratory

Carbazomycin G as a novel carbazole alkaloid antibiotic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin G is a novel carbazole alkaloid antibiotic belonging to the carbazomycin complex of natural products. Isolated from Streptoverticillium ehimense, it has demonstrated notable biological activity, particularly moderate antifungal action against dermatophytes of the Trichophyton genus. This document provides a comprehensive overview of this compound, including its chemical properties, synthesis, known biological activities, and a discussion of the potential mechanisms of action based on the broader class of carbazole alkaloids. This guide is intended to serve as a foundational resource for researchers in microbiology, medicinal chemistry, and drug development who are interested in the therapeutic potential of this and related compounds.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Natural products have historically been a rich source of new therapeutic agents, and the carbazole alkaloids represent a promising class of compounds with diverse biological activities. Carbazomycins, a series of carbazole alkaloids produced by Streptomyces species, have been recognized for their antibacterial and antifungal properties[1]. This compound is a distinct member of this family, characterized by a unique quinol moiety within its carbazole framework[2]. This whitepaper will consolidate the current scientific knowledge on this compound, with a focus on its potential as an antibiotic.

Chemical Properties and Synthesis

This compound is a structurally unique carbazole alkaloid. While numerous total synthesis routes have been developed and published, a detailed exposition of these is beyond the scope of this guide. Interested readers are directed to the extensive literature on this topic for specific synthetic schemes and methodologies.

Biological Activity

The primary reported biological activity of this compound is its antifungal effect. However, quantitative data on its broader antimicrobial spectrum remains limited in publicly accessible literature.

Antifungal Activity

This compound has been reported to exhibit moderate antifungal activity specifically against Trichophyton species, a genus of fungi that causes dermatophytosis in humans and animals.

Table 1: Antifungal Activity of this compound

| Fungal Species | Activity Level | Specific Data (e.g., MIC) |

| Trichophyton spp. | Moderate | Specific MIC values not reported in available literature. |

MIC: Minimum Inhibitory Concentration

Antibacterial Activity

While the carbazomycin class of compounds is known to possess antibacterial properties, specific data detailing the antibacterial spectrum and potency (e.g., MIC values) of this compound are not currently available in the scientific literature.

Cytotoxicity

Understanding the toxicity of a potential antibiotic against mammalian cells is crucial for its development as a therapeutic agent.

Table 2: Cytotoxicity of this compound

| Cell Line | Cell Type | Result | IC50 Value |

| HL-60 | Human acute myeloid leukemia | Not cytotoxic | Not reported |

| MOLM-13 | Human acute myeloid leukemia | Not cytotoxic | Not reported |

IC50: Half-maximal inhibitory concentration

Potential Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on studies of other carbazole alkaloids, several potential mechanisms can be proposed.

Inhibition of DNA Gyrase

One of the known mechanisms of action for some carbazole-based antibiotics is the inhibition of bacterial DNA gyrase[3]. This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. It is plausible that this compound may exert its antibacterial effects through a similar mechanism.

Caption: Proposed mechanism of DNA gyrase inhibition by this compound.

Disruption of Microbial Cell Membranes

Another potential mechanism for carbazole alkaloids is the disruption of the microbial cell membrane. This can lead to leakage of intracellular components and ultimately cell death.

Caption: Proposed mechanism of cell membrane disruption by this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly available. However, standardized methods are widely used for assessing antimicrobial activity and mechanism of action.

Antifungal Susceptibility Testing (Broth Microdilution)

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antifungal susceptibility testing of filamentous fungi like Trichophyton.

Caption: General workflow for antifungal susceptibility testing.

Methodology:

-

Inoculum Preparation: A standardized suspension of fungal conidia or hyphal fragments is prepared according to CLSI or EUCAST guidelines.

-

Drug Dilution: A series of twofold dilutions of this compound are prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated under specified conditions (temperature, time) to allow for fungal growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control.

DNA Gyrase Inhibition Assay

Assays to determine the inhibition of DNA gyrase typically measure the enzyme's ability to introduce supercoils into relaxed circular DNA.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase, ATP, and a suitable buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

-

Incubation: The reactions are incubated to allow for the supercoiling reaction to occur.

-

Analysis: The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the DNA gyrase activity (IC50) is determined by quantifying the amount of supercoiled DNA in each lane[4][5].

Future Directions

This compound represents an intriguing starting point for further antibiotic research. Key areas for future investigation include:

-

Comprehensive Antimicrobial Spectrum Analysis: Determination of MIC values against a broad panel of clinically relevant bacteria and fungi is essential to understand its potential therapeutic applications.

-

Mechanism of Action Studies: Definitive studies are required to elucidate the precise molecular target(s) of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, spectrum, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of this compound in animal models of infection is a critical step in assessing its therapeutic potential.

Conclusion

This compound is a novel carbazole alkaloid with demonstrated antifungal activity. While significant gaps in our understanding of its full antimicrobial potential and mechanism of action remain, its unique chemical structure and biological activity make it a compelling candidate for further investigation in the quest for new antibiotics. This guide provides a summary of the current knowledge and a framework for future research into this promising natural product.

References

- 1. Carbazomycins C, D, E and F, minor components of the carbazomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI | PLOS One [journals.plos.org]

The Biosynthesis of Carbazomycin G: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin G, a member of the carbazole alkaloid family, exhibits significant biological activities, making its biosynthetic pathway a subject of considerable interest for natural product chemists and drug development professionals. Produced by actinomycetes, particularly species like Streptoverticillium ehimense, this compound features a unique carbazole-1,4-quinol moiety. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon established knowledge of related carbazole alkaloid biosynthesis and analysis of putative gene clusters. While the complete enzymatic cascade for this compound is yet to be fully elucidated experimentally, this document synthesizes the current understanding to present a coherent model.

Core Biosynthetic Pathway: Formation of the Carbazole Nucleus

The biosynthesis of the carbazole ring system is a conserved process in actinomycetes. Tracer experiments and biochemical analyses of related compounds, such as neocarazostatin A and carquinostatin A, have revealed that the carbazole skeleton is derived from three primary precursors: L-tryptophan, pyruvate, and a four-carbon unit originating from two acetate molecules.[1] The initial steps involve a series of enzymatic reactions that construct the tricyclic carbazole core.

The key enzymes responsible for the formation of the carbazole nucleus are encoded by a conserved set of genes found in the biosynthetic gene clusters (BGCs) of carbazole alkaloids.[2][3] In the context of carbazomycin biosynthesis, the identified cbz gene cluster harbors homologs to the well-characterized enzymes from the neocarazostatin A (nzs) BGC.[4]

Table 1: Proposed Enzymes for Carbazole Core Biosynthesis in this compound

| Enzyme Homolog (in nzs cluster) | Proposed Enzyme in this compound Biosynthesis | Function |

| NzsH (ThDP-dependent enzyme) | CbzH | Catalyzes the carboligation between indole-3-pyruvate (derived from L-tryptophan) and pyruvate.[2] |

| NzsF (KAS III-like enzyme) & NzsE (Acyl Carrier Protein) | CbzF & CbzE | Catalyze the formation of a 3-hydroxybutyryl-ACP intermediate from acetyl-CoA and malonyl-CoA.[1] |

| NzsJ (KASIII-like enzyme) | CbzJ | Catalyzes the decarboxylative condensation of the α-hydroxy-β-keto acid intermediate with 3-hydroxybutyryl-ACP.[1] |

| NzsI (Aromatase/Cyclase) | CbzI | Catalyzes the final oxidative cyclization to form the carbazole ring.[2] |

The proposed initial steps in the biosynthesis of the this compound core are depicted in the following workflow:

Tailoring Steps: The Path to this compound

Following the formation of the carbazole nucleus, a series of tailoring reactions, including hydroxylations, methylations, and the formation of the characteristic quinol moiety, are required to yield the final structure of this compound. The precise sequence and the specific enzymes responsible for these transformations in S. ehimense are not yet fully characterized. However, analysis of the cbz gene cluster and comparison with other carbazole biosynthetic pathways allow for a putative sequence of events.

Hydroxylation and Quinone Formation

The formation of the carbazole-1,4-quinol in this compound likely involves one or more oxygenase enzymes. Putative genes encoding a FAD-dependent monooxygenase (CbzO) and a cytochrome P450 hydroxylase (CbzG) have been identified in carbazomycin biosynthetic gene clusters. These enzymes are prime candidates for catalyzing the hydroxylation of the carbazole ring, which are precursor steps to the formation of the quinone. FAD-dependent monooxygenases and cytochrome P450 enzymes are well-known for their roles in the oxidative tailoring of natural products in Streptomyces.

Methylation

This compound possesses a methoxy group. The cbz biosynthetic gene cluster contains a gene, cbzMT, encoding an O-methyltransferase.[4] This enzyme is proposed to catalyze the methylation of a hydroxyl group on the carbazole ring, likely after the initial hydroxylation steps.

A proposed biosynthetic pathway for this compound, incorporating the core synthesis and putative tailoring steps, is illustrated below.

Experimental Protocols

Detailed experimental protocols for the characterization of the this compound biosynthetic enzymes are not yet available in the published literature. However, standard molecular biology and biochemical techniques would be employed for their study. The following provides a generalized workflow for the functional characterization of the putative enzymes.

1. Gene Cloning and Heterologous Expression:

-

The putative genes (cbzH, cbzJ, cbzI, cbzO, cbzG, cbzMT, etc.) would be amplified from the genomic DNA of Streptoverticillium ehimense via PCR.

-

The amplified genes would be cloned into suitable expression vectors, such as pET vectors for E. coli or pSET152 for heterologous expression in a model Streptomyces host (e.g., S. coelicolor or S. albus).

-

Expression of the recombinant proteins would be induced under optimized conditions (e.g., IPTG for E. coli, thiostrepton for Streptomyces).

2. Protein Purification:

-

Recombinant proteins, often with an affinity tag (e.g., His-tag), would be purified from the cell lysate using affinity chromatography (e.g., Ni-NTA).

-

Further purification steps, such as ion-exchange and size-exclusion chromatography, would be employed to achieve high purity.

3. In Vitro Enzyme Assays:

-

The catalytic activity of each purified enzyme would be tested in vitro using the predicted substrates.

-

For example, the activity of CbzH would be assayed by incubating the purified enzyme with indole-3-pyruvate and pyruvate, and monitoring the formation of the product by HPLC or LC-MS.

-

The activity of the tailoring enzymes (CbzG, CbzO, CbzMT) would be assayed using the carbazole intermediate as a substrate and the appropriate co-factors (e.g., NADPH and a reductase for the P450, FAD and NADPH for the monooxygenase, S-adenosylmethionine for the methyltransferase).

4. Gene Knockout and Complementation:

-

To confirm the in vivo function of a gene, a targeted gene knockout would be created in the native producer, S. ehimense, using techniques like CRISPR-Cas9 or homologous recombination.

-

The resulting mutant would be analyzed for the loss of this compound production and the accumulation of any biosynthetic intermediates.

-

Complementation of the knockout mutant with a functional copy of the gene should restore this compound production, confirming the gene's role in the pathway.

Quantitative Data

Currently, there is a lack of published quantitative data, such as enzyme kinetics (Km, kcat), specific activities, or product yields from engineered strains, specifically for the biosynthetic pathway of this compound. Future research involving the biochemical characterization of the Cbz enzymes is required to populate such a dataset.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for further investigation. While the formation of the carbazole core is well-supported by analogy to related pathways, the tailoring steps leading to the final quinol structure remain a key area for future research. The functional characterization of the putative FAD-dependent monooxygenase (CbzO), cytochrome P450 hydroxylase (CbzG), and O-methyltransferase (CbzMT) from Streptoverticillium ehimense will be crucial to fully elucidate this fascinating biosynthetic pathway. A comprehensive understanding of the enzymatic machinery will not only provide insights into the biosynthesis of this potent molecule but also open avenues for the biocatalytic production of novel carbazole alkaloids with improved therapeutic properties through metabolic engineering and synthetic biology approaches.

References

Spectroscopic Characterization of Carbazomycin G: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Carbazomycin G, a carbazole alkaloid with significant biological activity. Due to the limited availability of specific, publicly accessible raw data for this compound, this document presents a summary of expected spectroscopic data based on the analysis of closely related carbazole alkaloids and general principles of spectroscopic interpretation for heterocyclic compounds. Detailed experimental protocols are also provided to guide researchers in the acquisition of such data.

Introduction to this compound

This compound is a member of the carbazole alkaloid family, a class of natural products known for their diverse pharmacological properties, including antimicrobial, antiviral, and antitumor activities. The precise structural elucidation of these molecules is paramount for understanding their mechanism of action and for guiding synthetic and medicinal chemistry efforts. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are indispensable tools for the unambiguous determination of the chemical structure and purity of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from the analysis of similar carbazole alkaloids and should be considered representative. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | d | 1H | Aromatic H |

| ~ 7.2 - 7.5 | m | 4H | Aromatic H |

| ~ 4.0 | s | 3H | OCH₃ |

| ~ 2.5 | s | 3H | Ar-CH₃ |

| ~ 8.5 - 9.0 | br s | 1H | NH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 - 150 | Aromatic C-N, C-O |

| ~ 120 - 130 | Aromatic C-H, C-C |

| ~ 100 - 115 | Aromatic C-H |

| ~ 55 - 60 | OCH₃ |

| ~ 15 - 20 | Ar-CH₃ |

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| Expected [M+H]⁺ | m/z 240.10 |

| Expected [M]⁺ | m/z 239.09 |

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Strong, Sharp | N-H Stretch |

| ~ 3050 | Medium | Aromatic C-H Stretch |

| ~ 2950 | Medium | Aliphatic C-H Stretch |

| ~ 1600, 1480 | Strong | Aromatic C=C Stretch |

| ~ 1250 | Strong | C-O Stretch (Aryl ether) |

| ~ 810 | Strong | C-H Bending (Aromatic) |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are outlined below. These protocols are based on standard practices for the analysis of natural products.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Data Acquisition:

-

¹H NMR: Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A larger spectral width (0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay may be required. Proton-decoupling techniques are employed to simplify the spectrum.

-

2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon connectivities.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL. For some ionization techniques, a matrix may be required.

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. Data is acquired over a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 100-500). The high-resolution capability allows for the determination of the exact mass and, consequently, the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of this compound (1-2 mg) is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

Workflow for Spectroscopic Characterization

The logical flow of experiments for the complete spectroscopic characterization of a novel or synthesized batch of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

This comprehensive approach, integrating NMR, MS, and IR spectroscopy, is essential for the unambiguous structural determination and purity assessment of this compound, thereby supporting its further development as a potential therapeutic agent.

References

Unveiling the Architectural Nuances of Carbazomycin G: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the chemical structure and stereochemistry of Carbazomycin G, a carbazole alkaloid, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the molecule's structural features, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of this potent antifungal compound.

Core Chemical Structure

This compound is a novel congener of the carbazomycin complex, isolated from the culture broth of Streptoverticillium ehimense.[1] Its distinctive chemical architecture is characterized by a carbazole nucleus fused with a unique quinol moiety. The molecular formula has been determined to be C₁₇H₁₉NO₃. The structural elucidation was accomplished through a combination of mass spectrometry, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallographic analysis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₉NO₃ |

| Molecular Weight | 285.34 g/mol |

| Appearance | Pale yellow needles |

| Melting Point | 194-196 °C |

| UV λmax (MeOH) nm (ε) | 232 (30,100), 253 (15,700), 298 (8,100), 330 (sh, 3,900), 342 (4,500) |

| Specific Rotation ([α]D²⁵) | 0° (c 1.0, MeOH) |

Spectroscopic and Crystallographic Data

The precise arrangement of atoms in this compound has been mapped through extensive spectroscopic and crystallographic studies. The following tables summarize the key quantitative data obtained from these analyses.

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 1.55 | s | |

| H-4 | 4.80 | br s | |

| H-5 | 7.28 | d | 8.0 |

| H-6 | 7.35 | t | 8.0 |

| H-7 | 7.95 | d | 8.0 |

| H-8 | 7.99 | s | |

| 2-CH₃ | 2.35 | s | |

| 3-OCH₃ | 3.88 | s | |

| 9-NH | 8.55 | br s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 75.2 |

| C-2 | 135.8 |

| C-3 | 155.4 |

| C-4 | 105.5 |

| C-4a | 141.1 |

| C-4b | 120.2 |

| C-5 | 119.8 |

| C-6 | 124.5 |

| C-7 | 118.9 |

| C-8 | 110.8 |

| C-8a | 125.7 |

| C-9a | 138.9 |

| 1-CH₃ | 28.9 |

| 2-CH₃ | 12.1 |

| 3-OCH₃ | 55.6 |

| C-1' (Quinol) | 188.2 |

| C-4' (Quinol) | 182.7 |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its structure. The molecule possesses a chiral center at the C-1 position of the quinol ring. However, the specific rotation has been determined to be 0°, indicating that this compound is isolated as a racemic mixture.[1] The X-ray crystallographic analysis confirmed the relative stereochemistry of the molecule.

Experimental Protocols

Isolation of this compound

The producing organism, Streptoverticillium ehimense H1051-MY10, was cultured in a jar fermentor containing a medium of glucose, soluble starch, soybean meal, and inorganic salts. After 72 hours of fermentation, the culture broth was filtered. The mycelial cake was extracted with acetone, and the extract was concentrated. The resulting aqueous residue was then extracted with ethyl acetate. The ethyl acetate extract was concentrated and subjected to silica gel column chromatography, followed by preparative thin-layer chromatography to yield pure this compound.

Spectroscopic and Crystallographic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a JEOL GX-400 spectrometer in CDCl₃. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution electron impact mass spectra (HREIMS) were obtained using a JEOL JMS-DX303 mass spectrometer.

-

X-ray Crystallography: A single crystal of this compound was obtained by recrystallization from a mixture of chloroform and n-hexane. The crystallographic data were collected on a Rigaku AFC-5R diffractometer using graphite-monochromated Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares procedures.

Biological Activity and Potential Workflow

This compound has demonstrated moderate antifungal activity, particularly against species of Trichophyton.[1] While the precise signaling pathway of its antifungal action has not been fully elucidated, a logical workflow for its investigation can be proposed.

This proposed workflow outlines the key steps from initial interaction with the fungal cell to the identification of a specific molecular target and the subsequent analysis of perturbed signaling pathways leading to the observed antifungal effect. Further research is required to validate these potential mechanisms of action.

References

Carbazomycin G: A Technical Guide to its Role within the Carbazomycin Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin G is a notable member of the carbazomycin complex, a family of carbazole alkaloids produced by the actinomycete Streptoverticillium ehimense. This complex, consisting of at least eight distinct compounds (Carbazomycins A-H), has garnered scientific interest due to its diverse biological activities, including antifungal and antibacterial properties. This technical guide provides an in-depth analysis of this compound, detailing its relationship to the broader carbazomycin complex, its biological activities with available quantitative data, and the experimental methodologies for its isolation and characterization. Furthermore, this document outlines the synthetic pathways and experimental workflows, offering a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction: The Carbazomycin Complex and the Place of this compound

The carbazomycin complex represents a class of secondary metabolites characterized by a carbazole nucleus. First isolated from Streptoverticillium ehimense, these compounds have demonstrated a range of biological effects. This compound, along with Carbazomycin H, is distinguished from other members of the complex by the presence of a unique quinol moiety. This structural feature is believed to contribute to its specific biological activity profile.

Quantitative Biological Activity

The carbazomycin complex exhibits a spectrum of antimicrobial activities. While comprehensive quantitative data for every member of the complex against a wide array of pathogens is not exhaustively available in the public domain, existing studies provide valuable insights into their potential.

Table 1: Antimicrobial Activity of Carbazomycins

| Compound | Target Organism(s) | Activity Type | Quantitative Data (MIC) | Reference(s) |

| This compound | Trichophyton species | Antifungal | Moderate activity (Specific MIC values not consistently reported in publicly available literature) | [1] |

| Carbazomycin A | Phytopathogenic fungi | Antifungal | Weak activity (Specific MIC values not consistently reported) | [2] |

| Various Bacteria and Yeasts | Antibacterial/Antiyeast | Weak activity (Specific MIC values not consistently reported) | [2] | |

| Carbazomycin B | Phytopathogenic fungi | Antifungal | Weak activity (Specific MIC values not consistently reported) | [2] |

| Various Bacteria and Yeasts | Antibacterial/Antiyeast | Weak activity (Specific MIC values not consistently reported) | [2] | |

| Carbazomycin C | Various Microorganisms | Antimicrobial | Activity reported (Specific MIC values not consistently reported) | [3] |

| Carbazomycin D | Various Microorganisms | Antimicrobial | Activity reported (Specific MIC values not consistently reported) | [3] |

Note: The term "moderate" and "weak" activity are as described in the cited literature. The lack of specific, publicly available MIC values is a current limitation in the field.

Experimental Protocols

Isolation and Purification of the Carbazomycin Complex

The following protocol is a generalized procedure based on methodologies described in the literature for the isolation of carbazomycins from Streptoverticillium ehimense.

Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of the carbazomycin complex.

Methodology:

-

Fermentation: Streptoverticillium ehimense is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: The cultured broth is centrifuged to separate the mycelia from the supernatant. The mycelial cake is extracted with acetone. The acetone extract is then concentrated in vacuo to remove the acetone, and the resulting aqueous residue is extracted with ethyl acetate.

-

Purification: The ethyl acetate extract is concentrated to yield a crude mixture of carbazomycins. This crude extract is subjected to column chromatography on alumina. Elution with a suitable solvent gradient separates the different components of the carbazomycin complex. Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the desired carbazomycins are pooled and may require further purification by high-performance liquid chromatography (HPLC) to yield pure compounds, including this compound.

Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of carbazomycins, based on standard antimicrobial susceptibility testing methods.

Workflow for Antimicrobial Susceptibility Testing

Caption: Generalized workflow for antimicrobial susceptibility testing of carbazomycins.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Trichophyton species) is prepared in a suitable broth medium.

-

Serial Dilution: A series of twofold dilutions of the purified this compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The microtiter plates are incubated at an appropriate temperature and for a sufficient duration to allow for microbial growth in the control wells (containing no carbazomycin).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms of action and the specific signaling pathways modulated by this compound and the broader carbazomycin complex are not yet well-elucidated in publicly available scientific literature. The antimicrobial activity of carbazole alkaloids, in general, is often attributed to their ability to intercalate with DNA, inhibit enzymes crucial for microbial survival, or disrupt cell membrane integrity. However, specific studies detailing these interactions for this compound are needed to confirm its mode of action.

Logical Relationship of Potential Mechanisms

Caption: Postulated mechanisms of action for this compound.

Conclusion

This compound stands out within the carbazomycin complex due to its unique quinol moiety and its demonstrated antifungal activity. While the broader biological profile of the entire complex requires more extensive quantitative investigation, this compound represents a promising lead compound for the development of new antifungal agents. Further research is critically needed to elucidate its precise mechanism of action and to explore its potential therapeutic applications. The methodologies and workflows presented in this guide provide a framework for future studies in this area.

References

Unraveling the Antifungal Mechanism of Carbazomycin G Against Trichophyton Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Trichophyton species are a leading cause of superficial fungal infections in humans, known as dermatophytosis. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Carbazomycin G, a carbazole alkaloid, has been identified as a potential antifungal compound. While direct studies on its mechanism of action against Trichophyton species are not yet available, this technical guide synthesizes current knowledge on the antifungal properties of carbazole derivatives and the known vulnerabilities of Trichophyton to propose a hypothetical mechanism of action. This document provides a framework for future research, including detailed experimental protocols and data presentation formats, to elucidate the precise molecular interactions and pathways involved.

Introduction to this compound and Trichophyton Infections

Carbazole alkaloids, a class of heterocyclic aromatic compounds, are known for their diverse biological activities, including antimicrobial properties.[1][2] this compound is a member of this family, and while its synthesis has been documented, its specific antifungal mechanism remains an area of active investigation.[3][4][5] Trichophyton species, particularly Trichophyton rubrum, are dermatophytes that thrive on keratinized tissues, causing infections of the skin, hair, and nails.[6][7] Standard antifungal therapies often target the fungal cell membrane, primarily through the inhibition of ergosterol biosynthesis.[6][7][8] Understanding the potential mechanisms by which novel compounds like this compound act against Trichophyton is crucial for the development of new and effective treatments.

Hypothetical Mechanism of Action of this compound against Trichophyton species

Based on the known antifungal activities of other carbazole derivatives and the established biology of Trichophyton, we propose a multi-faceted mechanism of action for this compound. This hypothetical model, illustrated below, centers on the disruption of the fungal cell membrane and potential interference with key signaling pathways.

Caption: Hypothetical mechanism of this compound against Trichophyton.

Quantitative Data on Antifungal Activity

To systematically evaluate the efficacy of antifungal compounds against Trichophyton species, quantitative data such as the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are determined. The following table presents representative data for known antifungal agents against Trichophyton rubrum, which can serve as a benchmark for evaluating this compound.

| Compound | Trichophyton rubrum Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Eugenol | 14 Clinical Isolates | 256 | >512 | [6] |

| Magnoflorine | ATCC 28188 | 62.5 | 125 | [9] |

| Terbinafine | Standard Strain | 0.004 - 0.03 | 0.015 - 0.12 | Fungal Biology |

| Itraconazole | Standard Strain | 0.015 - 0.12 | 0.12 - >8 | Fungal Biology |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound against Trichophyton species.

Broth Microdilution Assay for MIC and MFC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

Objective: To determine the minimum concentration of this compound that inhibits visible growth (MIC) and the minimum concentration that results in fungal death (MFC).

Materials:

-

Trichophyton species (e.g., T. rubrum)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

-

This compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for optional OD reading)

-

Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Inoculum Preparation: Culture Trichophyton on SDA for 7-10 days. Harvest conidia by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a concentration of 1-3 x 10³ conidia/mL in RPMI-1640.

-

Drug Dilution: Perform serial two-fold dilutions of this compound in RPMI-1640 in the 96-well plate.

-

Inoculation: Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no fungus).

-

Incubation: Incubate the plates at 28-30°C for up to 96 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of the drug that causes 100% inhibition of visible growth.

-

MFC Determination: Plate aliquots from wells showing no visible growth onto SDA plates. The MFC is the lowest drug concentration from which no colonies grow after incubation.

Ergosterol Biosynthesis Inhibition Assay

This assay investigates the effect of this compound on the synthesis of ergosterol, a critical component of the fungal cell membrane.[6][7]

Objective: To quantify the amount of ergosterol in Trichophyton cells treated with this compound.

Materials:

-

Trichophyton mycelia

-

This compound

-

Saponification solution (25% alcoholic potassium hydroxide)

-

n-heptane

-

Sterile water

-

Spectrophotometer

Procedure:

-

Treatment: Incubate Trichophyton with and without sub-MIC concentrations of this compound.

-

Harvesting: Collect the mycelia by centrifugation and wash with sterile water.

-

Sterol Extraction:

-

Add the saponification solution to the mycelial pellet and vortex.

-

Incubate at 85°C for 1 hour.

-

Allow to cool, then add sterile water and n-heptane.

-

Vortex vigorously to extract the sterols into the n-heptane layer.

-

-

Quantification: Analyze the n-heptane layer by spectrophotometry at 282 nm. A decrease in absorbance compared to the untreated control indicates inhibition of ergosterol synthesis.

Visualizing Experimental Workflows and Signaling Pathways

The use of diagrams to visualize complex processes is essential for clarity and understanding.

Caption: Experimental workflow for MIC and MFC determination.

Conclusion and Future Directions

While the precise mechanism of action of this compound against Trichophyton species remains to be fully elucidated, this guide provides a robust framework for its investigation. The proposed hypothetical mechanism, centered on cell membrane disruption and inhibition of ergosterol biosynthesis, is grounded in the known activities of related compounds and the established vulnerabilities of dermatophytes. The detailed experimental protocols and data presentation formats provided herein offer a standardized approach for researchers to systematically evaluate this compound and other novel antifungal candidates. Future research should focus on transcriptomic and proteomic analyses to identify specific molecular targets and signaling pathways affected by this compound in Trichophyton. Such studies will be instrumental in advancing our understanding of its antifungal properties and in the development of next-generation therapies for dermatophytosis.

References

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound: Method development and total synthesis [re.public.polimi.it]

- 6. Investigation on mechanism of antifungal activity of eugenol against Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. ijraset.com [ijraset.com]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Carbazomycin G literature review and historical context

For Researchers, Scientists, and Drug Development Professionals

Introduction and Historical Context

Carbazomycin G is a naturally occurring carbazole alkaloid first isolated from the culture broth of Streptoverticillium ehimense.[1] Carbazoles are a class of heterocyclic aromatic organic compounds that form the core structure of many biologically active molecules. The carbazomycin family of compounds, including this compound, are noted for their unique structural features and antimicrobial properties. Specifically, this compound possesses a distinctive quinol moiety and has demonstrated moderate antifungal activity, particularly against Trichophyton species.[1] The unique structure and biological activity of this compound have made it a target of interest for total synthesis by several research groups, leading to the development of various synthetic routes.[1][2][3] This document provides an in-depth review of the available scientific literature on this compound, focusing on its biological activity, spectroscopic characterization, and the methodologies for its synthesis and isolation.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. While detailed spectral data is often found in supplementary materials of publications, the following table summarizes the key spectroscopic characteristics for the core carbazole structure, which serves as a foundational reference.

| Spectroscopic Data for Carbazole (Parent Compound) | |

| Technique | Characteristic Peaks |

| Infrared (IR) Spectrum | N-H stretching: ~3419 cm⁻¹, C-H aromatic stretching: ~3051 cm⁻¹, C-N stretching: ~1450 cm⁻¹, N-H bending: ~727 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 167 |

| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Chemical shifts are observed for the different carbon atoms in the carbazole ring system. |

| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Chemical shifts are observed for the different protons in the carbazole ring system. |

Note: Specific peak assignments and coupling constants for this compound are not consistently reported in the main body of the reviewed literature and are typically found in supplementary data of specialized publications.

Biological Activity

This compound has been primarily investigated for its antifungal properties. The available literature indicates that it exhibits moderate activity against dermatophytes of the Trichophyton genus. However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not consistently reported in publicly available literature.

In the broader context of carbazole alkaloids, numerous derivatives have been synthesized and evaluated for their biological activities, including cytotoxic effects against cancer cell lines. While specific IC50 values for this compound against leukemia or other cancer cell lines are not detailed in the reviewed literature, related carbazole compounds have shown promising activity. For context, the table below presents representative IC50 values for other carbazole derivatives against various cancer cell lines.

| Representative Cytotoxic Activity of Carbazole Derivatives | ||

| Compound/Derivative | Cell Line | IC50 (µM) |

| Fradcarbazole A derivatives | MV4-11 (Acute Myeloid Leukemia) | 0.32 - 0.96 |

| (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) | A549 (Lung Cancer) | 1.99 |

| Various Carbazole Derivatives | HepG2 (Liver Cancer) | 7.68 |

| HeLa (Cervical Cancer) | 7.59 | |

| MCF7 (Breast Cancer) | 6.44 |

This table is for contextual purposes and does not represent data for this compound itself.

Experimental Protocols

Total Synthesis of this compound

Several research groups have reported the total synthesis of this compound. While the specific reagents and conditions vary, a general workflow can be outlined. One common strategy involves the construction of the carbazole core followed by modifications to introduce the requisite functional groups.

A representative synthetic approach is the Cerium(IV) ammonium nitrate (CAN)–SiO₂-mediated oxidation of a tetrahydrocarbazol-1-one precursor to form a carbazole-1,4-quinone derivative. This is followed by a series of reactions including Thiele acetylation, oxidative hydrolysis, O-methylation, and regioselective nucleophilic addition to yield this compound.[3]

Isolation from Streptoverticillium ehimense

The isolation of this compound from its natural source involves standard natural product extraction and purification techniques. A general protocol is as follows:

-

Fermentation: Culturing of Streptoverticillium ehimense in a suitable broth medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The cultured broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds from the aqueous medium.

-

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic separations to isolate the individual carbazomycin compounds. This often involves column chromatography using silica gel or other stationary phases, followed by further purification steps like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Proposed Mechanism of Antifungal Action

The precise molecular mechanism of antifungal action for this compound against Trichophyton species has not been fully elucidated in the reviewed literature. However, studies on other carbazole derivatives against pathogenic fungi like Candida albicans have provided insights into a potential mechanism. It has been proposed that some carbazole compounds can inhibit the Ras1-MAPK signaling pathway, which is crucial for fungal morphogenesis, a key virulence factor. This inhibition could occur through the downregulation of key regulatory genes.

Based on this, a hypothetical signaling pathway for the antifungal action of this compound is presented below. It is important to note that this is a proposed mechanism based on related compounds and requires experimental validation for this compound.

Conclusion

This compound remains a molecule of interest due to its unique chemical structure and biological activity. While its total synthesis has been successfully achieved through various routes, there is a need for more comprehensive studies to quantify its antifungal efficacy and to elucidate its precise mechanism of action. The availability of detailed spectroscopic and quantitative biological data in the public domain is currently limited, which presents an opportunity for further research. Future studies focusing on the detailed biological evaluation and mechanistic understanding of this compound will be crucial for assessing its potential as a lead compound in the development of new antifungal agents.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Carbazomycin G via Palladium-Catalyzed C-H Activation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of Carbazomycin G, a naturally occurring carbazole alkaloid with notable biological activity. The synthesis features a key palladium-catalyzed intramolecular C-H activation and C-N bond formation to construct the core carbazole scaffold. This approach offers an efficient and modular route to this compound and its analogs, which are of interest for drug discovery and development.

Introduction

This compound is a member of the carbazomycin family of antibiotics, characterized by a substituted carbazole core. The total synthesis of such natural products is a critical aspect of medicinal chemistry, enabling access to larger quantities for biological evaluation and the generation of analogs with improved properties. The strategy detailed herein, developed by Elumalai, Gambarotti, and Bjørsvik, employs a convergent approach culminating in a palladium-catalyzed C-H activation to forge the central pyrrole ring of the carbazole nucleus. This key transformation highlights the power of modern synthetic methodologies in streamlining the construction of complex molecular architectures.

Overall Synthetic Strategy

The total synthesis of this compound is a multi-step process that can be conceptually divided into the synthesis of key precursors followed by the crucial palladium-catalyzed cyclization and final elaborations. The overall workflow is depicted below.

Caption: Overall workflow for the total synthesis of this compound.

Key Experimental Protocols

The following protocols are adapted from the total synthesis of this compound as reported by Elumalai, et al.

Synthesis of the [1,1'-biphenyl]-2-amine Intermediate via Suzuki Coupling

This protocol describes the formation of the biaryl amine precursor required for the subsequent C-H activation/C-N bond formation step.

Reaction Scheme:

Substituted Arylboronic Acid + Substituted 2-Haloaniline --(Pd Catalyst, Base)--> [1,1'-biphenyl]-2-amine

Materials:

-

Substituted 2-haloaniline (1.0 equiv)

-

Substituted arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

Triphenylphosphine (PPh₃, 0.1 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Toluene/Water (4:1 mixture)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried round-bottom flask, add the substituted 2-haloaniline, substituted arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired [1,1'-biphenyl]-2-amine intermediate.

Palladium-Catalyzed Intramolecular C-H Activation and C-N Bond Formation

This is the pivotal step in the synthesis, where the carbazole scaffold is constructed.

Reaction Scheme:

[1,1'-biphenyl]-2-amine --(Pd Catalyst, Oxidant, Base)--> Carbazole

Materials:

-

[1,1'-biphenyl]-2-amine intermediate (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 2.0 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Dimethylformamide (DMF)

-

Oxygen atmosphere

Procedure:

-

To a flame-dried Schlenk tube, add the [1,1'-biphenyl]-2-amine intermediate, palladium(II) acetate, copper(II) acetate, and potassium carbonate.

-

Evacuate and backfill the tube with oxygen three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the carbazole core.

Caption: Proposed catalytic cycle for the Pd-catalyzed C-H activation/C-N bond formation.

Quantitative Data

The following table summarizes the yields for the key steps in a representative synthesis of a this compound precursor.

| Step | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki Coupling | 2-Bromo-3-methoxyaniline, 4-methoxy-3-methylphenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene/H₂O | 90 | 16 | 85 |

| Pd-Catalyzed C-H Activation/ C-N Bond Formation | 2'-Amino-4,5'-dimethoxy-5-methyl-[1,1'-biphenyl] | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | DMF | 120 | 15 | 78 |

| Demethylation | 3,6-Dimethoxy-4-methyl-9H-carbazole | Boron tribromide (BBr₃) | Dichloromethane | -78 to rt | 4 | 92 |

| Final Methylation | 3-Hydroxy-6-methoxy-4-methyl-9H-carbazole | Methyl iodide, Potassium carbonate | Acetone | reflux | 6 | 95 |

Conclusion

The palladium-catalyzed C-H activation/C-N bond formation strategy provides an effective and convergent route for the total synthesis of this compound. The detailed protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in synthetic and medicinal chemistry. This methodology not only enables the synthesis of the natural product but also opens avenues for the creation of novel carbazole derivatives for the development of new therapeutic agents.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields and reaction times may vary depending on the specific substrates and reaction conditions.

Step-by-step protocol for the synthesis of the carbazole core of Carbazomycin G

For Researchers, Scientists, and Drug Development Professionals

This document outlines a concise and efficient synthetic protocol for obtaining the carbazole core of Carbazomycin G, a naturally occurring alkaloid with potential therapeutic applications. The described five-step synthesis commences with the readily available starting material, 2-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, and proceeds through a series of oxidation and functional group manipulations to yield the target carbazole structure.

Synthetic Strategy Overview

The total synthesis of this compound has been achieved via a concise five-step sequence.[1] The key transformations involve the initial aromatization of a tetrahydrocarbazole precursor to a carbazole-1,4-quinone, followed by a Thiele acetylation, oxidative hydrolysis, methylation, and a final regioselective nucleophilic addition to install the requisite functional groups. This approach offers an efficient pathway to the core structure of this compound.

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

References

Application of Suzuki Cross-Coupling in the Total Synthesis of Carbazomycin G

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin G, a member of the carbazole alkaloid family, exhibits significant biological activities, making it a molecule of interest in medicinal chemistry and drug development. The total synthesis of this compound is a complex undertaking that often requires the strategic formation of its core carbazole framework. One of the pivotal reactions employed in a novel and efficient 12-step total synthesis of this compound is the Suzuki cross-coupling reaction. This palladium-catalyzed carbon-carbon bond formation has proven to be a robust method for the construction of the biaryl linkage necessary for the subsequent formation of the carbazole ring system.

The Suzuki coupling's tolerance of a wide range of functional groups, its stereospecificity, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal choice for the synthesis of complex natural products. In the context of this compound synthesis, the Suzuki reaction facilitates the coupling of a highly substituted and sterically hindered 1-chloro-2-nitrobenzene derivative with a suitable phenylboronic acid. This step is critical as it efficiently assembles the two aromatic rings that will ultimately form the carbazole core.

Signaling Pathway and Experimental Workflow

The synthesis of the carbazole core of this compound via a Suzuki cross-coupling reaction is a key strategic element. The general workflow involves the coupling of an activated chloro-nitroaromatic compound with a boronic acid to form a 2-nitrobiphenyl intermediate. This intermediate then undergoes a reductive cyclization to afford the carbazole scaffold.

Application Note: Purification of Synthetic Carbazomycin G using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin G, a member of the carbazole alkaloid family, has garnered significant interest within the scientific community due to its potential biological activities, which include antimicrobial and cytotoxic effects. As a synthetic product, achieving high purity is paramount for its use in biological assays and further drug development processes. High-Performance Liquid Chromatography (HPLC) stands as a robust and precise method for the purification of such synthetic compounds. This application note provides a detailed protocol for the purification of synthetic this compound using reversed-phase HPLC, ensuring high purity and yield suitable for research and preclinical studies.

Experimental Protocol

This protocol outlines the necessary steps for the purification of synthetic this compound.

1. Materials and Reagents

-

Crude synthetic this compound

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Methanol, HPLC grade (for sample preparation and system flushing)

-

0.22 µm syringe filters

2. HPLC System and Parameters

A standard preparative or semi-preparative HPLC system equipped with a UV-Vis detector is suitable for this purification.

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30-100% B over 40 minutes |

| Flow Rate | 4.0 mL/min |

| Detection Wavelength | 244 nm and 289 nm |

| Injection Volume | 500 µL (dependent on sample concentration and column size) |

| Column Temperature | 30°C |

3. Sample Preparation

-

Dissolve the crude synthetic this compound in a minimal amount of methanol.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

-

The concentration of the sample should be optimized based on the loading capacity of the selected column.

4. Purification Procedure

-

Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the gradient program as specified in the table above.

-

Monitor the chromatogram at 244 nm and 289 nm. This compound is expected to elute as a major peak.

-

Collect the fraction corresponding to the this compound peak.

-

Perform analytical HPLC on the collected fraction to assess its purity.

-

Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Data Presentation

The following table summarizes the expected results from the HPLC purification of synthetic this compound.

| Analyte | Retention Time (min) | Purity (%) | Recovery (%) | UV max (nm) |

| This compound | Approx. 35-40 | >98% | >85% | 244, 289, 339 |

Note: Retention time is an approximation and may vary depending on the specific HPLC system, column, and exact gradient conditions.

Experimental Workflow

The following diagram illustrates the logical workflow for the purification of synthetic this compound.

Caption: Workflow for the HPLC Purification of Synthetic this compound.

Signaling Pathway Context

While the primary focus of this note is purification, it is important to contextualize the end-use of this compound. Carbazole alkaloids often exhibit their biological effects by interacting with various cellular signaling pathways. The diagram below provides a generalized representation of how a bioactive compound like this compound might influence cellular processes, which is the rationale for requiring a highly purified sample.

Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Carbazomycin G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin G, a carbazole alkaloid, belongs to a class of heterocyclic compounds recognized for their broad biological activities, including potential antifungal properties. The increasing prevalence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. This document provides a detailed protocol for determining the in vitro antifungal susceptibility of this compound against various fungal isolates. The primary method described is the broth microdilution assay, adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This standardized method allows for the determination of the Minimum Inhibitory Concentration (MIC), a critical parameter in the evaluation of new antimicrobial compounds.

Data Presentation

Quantitative data from antifungal susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a template for presenting MIC data for this compound and a comparator antifungal agent against a panel of fungal isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

| Fungal Isolate | This compound MIC (µg/mL) |

| Candida albicans ATCC 90028 | |

| Candida glabrata ATCC 90030 | |

| Candida parapsilosis ATCC 22019 | |

| Cryptococcus neoformans ATCC 90112 | |

| Aspergillus fumigatus ATCC 204305 | |

| [Additional Isolate 1] | |

| [Additional Isolate 2] |

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Fluconazole.

| Fungal Isolate | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans ATCC 90028 | ||

| Candida albicans (Fluconazole-resistant) | ||

| Candida auris B11220 | ||

| [Additional Isolate 3] | ||

| [Additional Isolate 4] |

Experimental Protocols

Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is based on the CLSI M27 methodology for yeasts and adapted for research purposes.

1. Materials and Reagents:

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO, sterile)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Sterile, flat-bottom 96-well microtiter plates

-

Fungal isolates (yeast or filamentous fungi)

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Hemocytometer or other cell counting device

-

Incubator (35°C)

-

Multichannel pipette

2. Preparation of Media and Reagents:

-

RPMI-1640 Medium: Prepare RPMI-1640 medium according to the manufacturer's instructions. Buffer with MOPS to a pH of 7.0 at 25°C. Filter-sterilize and store at 4°C.

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1.28 mg/mL. Ensure complete dissolution. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the assay should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.

3. Inoculum Preparation:

-

Yeast Isolates:

-

Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.

-

Harvest several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.1 at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Filamentous Fungi (Molds):

-

Grow the mold on a PDA plate at 35°C for 5-7 days, or until adequate sporulation is observed.

-

Harvest the conidia by gently scraping the surface of the agar with a sterile, wetted swab or by flooding the plate with sterile saline containing 0.05% Tween 80.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.

-

4. Assay Procedure:

-

Drug Dilution:

-

In a sterile 96-well plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium. The typical concentration range to test is 0.03 to 16 µg/mL.

-

Add 100 µL of each drug dilution to the corresponding wells of the assay plate.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the drug dilution. This will bring the final volume in each well to 200 µL and halve the drug concentration to the desired final range.

-

-

Controls:

-

Growth Control: 100 µL of RPMI-1640 medium + 100 µL of fungal inoculum.

-

Sterility Control: 200 µL of RPMI-1640 medium.

-

-

Incubation:

-

Incubate the plates at 35°C. For Candida species, incubate for 24-48 hours. For Cryptococcus and other slower-growing yeasts, incubate for 48-72 hours. For molds, incubate for 48-96 hours.

-

5. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

-

For yeasts, the endpoint is typically a 50% reduction in turbidity as determined visually or with a microplate reader at 530 nm.

-

For filamentous fungi, the endpoint is the lowest concentration that shows no visible growth.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the in vitro antifungal susceptibility testing of this compound.

Hypothetical Signaling Pathway for this compound Antifungal Activity

Some carbazole derivatives have been shown to inhibit the Ras1-MAPK signaling pathway in fungi, which is crucial for morphogenesis and virulence. The following diagram illustrates this hypothetical mechanism of action for this compound.

Caption: Hypothetical inhibition of the Ras1-MAPK pathway in fungi by this compound.

Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Carbazomycin G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin G is a carbazole alkaloid, a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial properties. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial potential of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique.

Principle of the Method

The broth microdilution method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity. The lowest concentration of the antimicrobial agent that shows no visible growth is recorded as the MIC.

Caption: Visual representation of the MIC principle.

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well sterile, flat-bottom microtiter plates

-

Sterile reservoirs

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator (35 ± 2 °C)

-

Spectrophotometer or McFarland turbidity standards

-

Vortex mixer

-

Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile saline (0.85% NaCl)

Experimental Protocol

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Preparation of this compound Stock Solution

This compound is a hydrophobic molecule. While specific solubility data is not widely available, related carbazole alkaloids are soluble in DMSO.

-

Aseptically weigh out a precise amount of this compound (e.g., 1.28 mg).

-

Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution by vortexing.

-

Note: It is recommended to perform a preliminary solubility test to determine the optimal solvent and concentration. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.

-

Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing sterile saline.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

Preparation of the Microtiter Plate

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first column of wells. This will be your highest concentration.

-

Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as the growth control (inoculum without this compound), and the twelfth column will be the sterility control (broth only).

-

Inoculate all wells except for the sterility control with 10 µL of the prepared bacterial inoculum.

Incubation and Reading

-

Cover the microtiter plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

-

Following incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well indicates bacterial growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

Caption: Experimental workflow for MIC determination.

Data Presentation

The results of the MIC determination can be summarized in a table for clear comparison. The following table provides hypothetical MIC values for this compound and a control antibiotic against common bacterial strains, based on published data for similar carbazole alkaloids.

| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |

| This compound | 16 | 64 |

| Ciprofloxacin | 0.5 | 0.015 |

Interpretation of Results

-

Growth Control: The growth control well (containing media and inoculum but no drug) should show distinct turbidity, confirming the viability of the bacteria and the suitability of the growth medium.

-

Sterility Control: The sterility control well (containing only media) should remain clear, indicating that the medium was not contaminated.

-

MIC Value: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Conclusion

This application note provides a comprehensive and detailed protocol for determining the MIC of this compound. Adherence to standardized methods, such as those outlined by the CLSI, is crucial for obtaining accurate and reproducible results. The data generated from this protocol will be essential for the preclinical evaluation of this compound as a potential antimicrobial agent.

Application Notes and Protocols: Cytotoxicity Assessment of Carbazomycin G using MTT Assay

Introduction

Carbazomycins are a group of carbazole alkaloids isolated from Streptomyces species, known for their diverse biological activities. Carbazomycin G is a member of this family whose cytotoxic profile is of significant interest in drug discovery and development. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple formazan, measured by spectrophotometry, is proportional to the number of viable cells.